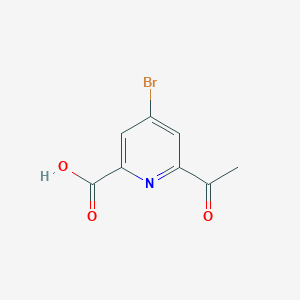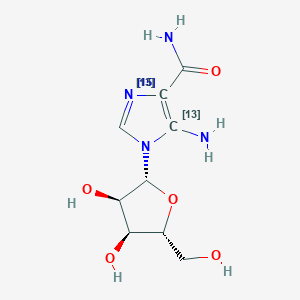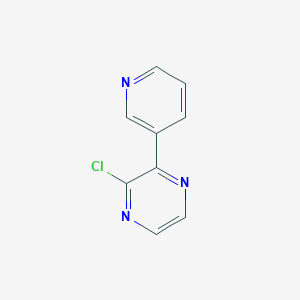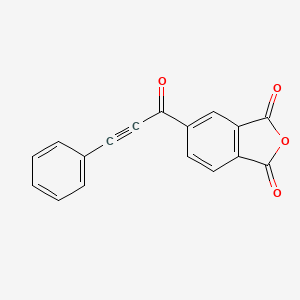
6-Methylthioguanine-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylthioguanine-d3 involves the incorporation of deuterium atoms into the methylthio group of 6-thioguanine. This can be achieved through a series of chemical reactions that replace the hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using high-purity reagents and advanced techniques to ensure the incorporation of deuterium atoms. The process is carefully monitored to maintain the stability and purity of the final product .
化学反应分析
Types of Reactions
6-Methylthioguanine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products can have different chemical and biological properties, making them useful for various applications .
科学研究应用
6-Methylthioguanine-d3 has a wide range of scientific research applications, including:
作用机制
The mechanism of action of 6-Methylthioguanine-d3 involves its incorporation into DNA and RNA, where it interferes with the synthesis and metabolism of purine nucleotides. This leads to the inhibition of cell proliferation and the induction of apoptosis in rapidly dividing cells, such as cancer cells . The molecular targets and pathways involved include the inhibition of purine ribonucleotide synthesis and the disruption of DNA and RNA function .
相似化合物的比较
Similar Compounds
Similar compounds to 6-Methylthioguanine-d3 include:
6-Thioguanine: A purine analog used in the treatment of certain cancers and autoimmune diseases.
6-Methylthioguanine: A methylated derivative of 6-thioguanine with similar biological properties.
6-Mercaptopurine: Another purine analog used in the treatment of leukemia and other cancers.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for more precise studies in various scientific applications. The presence of deuterium also makes it a valuable tool in the study of metabolic pathways and the development of new therapeutic agents .
属性
分子式 |
C6H7N5S |
|---|---|
分子量 |
184.24 g/mol |
IUPAC 名称 |
6-(trideuteriomethylsulfanyl)-7H-purin-2-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-5-3-4(9-2-8-3)10-6(7)11-5/h2H,1H3,(H3,7,8,9,10,11)/i1D3 |
InChI 键 |
YEGKYFQLKYGHAR-FIBGUPNXSA-N |
手性 SMILES |
[2H]C([2H])([2H])SC1=NC(=NC2=C1NC=N2)N |
规范 SMILES |
CSC1=NC(=NC2=C1NC=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


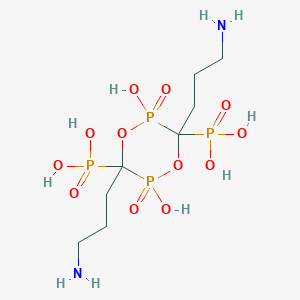
![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)
![5-(Trifluoromethyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B13437511.png)
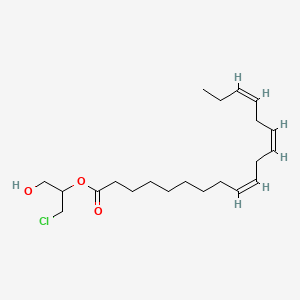
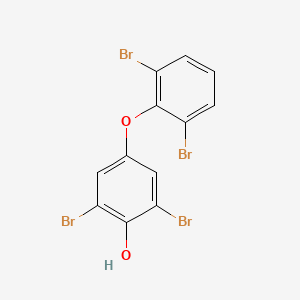
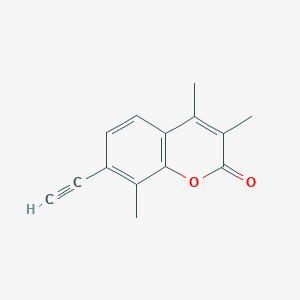

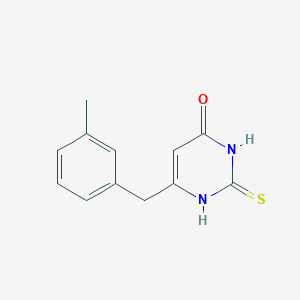
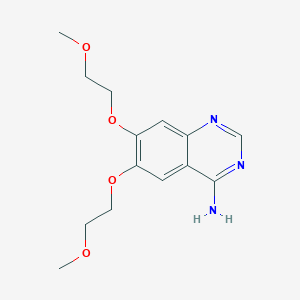
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
